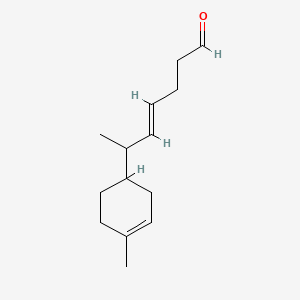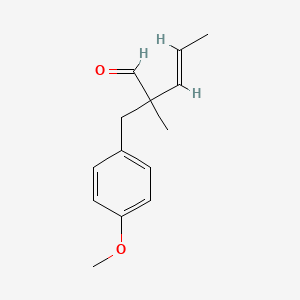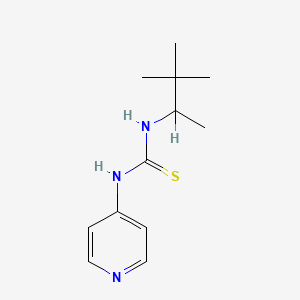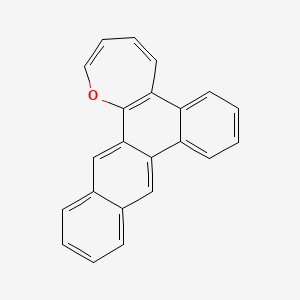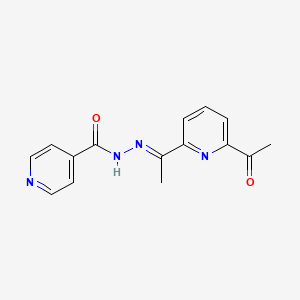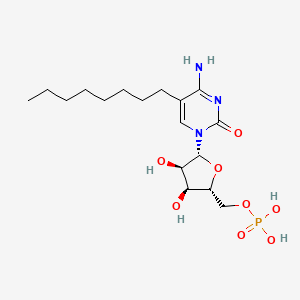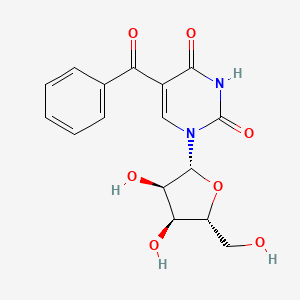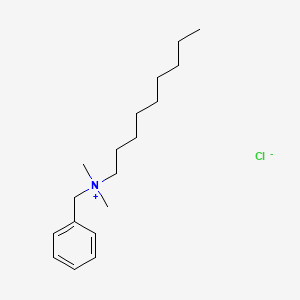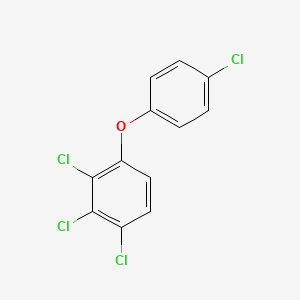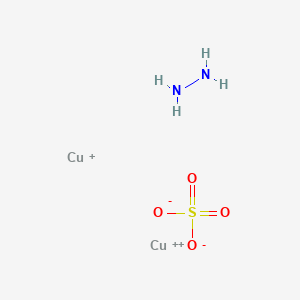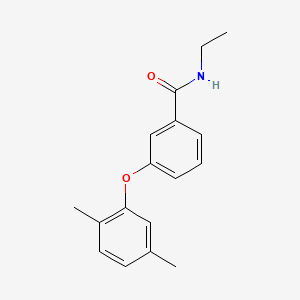
Boron(1+), (2,2'-bipyridine)diphenyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 149975, also known as (2,2’-Bipyridine)diphenylboronchloride, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipyridine ligand coordinated to a boron center with two phenyl groups and a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 149975 typically involves the reaction of bipyridine with diphenylboron chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chloride bond. The general reaction scheme is as follows:
Reactants: Bipyridine and diphenylboron chloride.
Solvent: Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent.
Temperature: The reaction is usually conducted at room temperature.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of NSC 149975 may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
NSC 149975 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: Reduction reactions can modify the boron center, potentially leading to the formation of borohydrides.
Substitution: The chloride ion in NSC 149975 can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce a variety of boron-containing compounds with different functional groups.
Scientific Research Applications
NSC 149975 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of boron-containing compounds in biological systems.
Medicine: Investigated for potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which NSC 149975 exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The bipyridine ligand plays a crucial role in stabilizing the boron center and facilitating these interactions.
Comparison with Similar Compounds
Similar Compounds
- (2,2’-Bipyridine)diphenylboronfluoride
- (2,2’-Bipyridine)diphenylboronhydride
- (2,2’-Bipyridine)diphenylboronacetate
Uniqueness
NSC 149975 is unique due to its chloride ion, which can be easily substituted, making it a versatile compound for various chemical modifications. This property distinguishes it from other similar compounds and enhances its utility in different research applications.
Properties
CAS No. |
14075-86-6 |
|---|---|
Molecular Formula |
C22H18BN2+ |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
8,8-diphenyl-7,9-diazonia-8-boranuidatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene |
InChI |
InChI=1S/C22H18BN2/c1-3-11-19(12-4-1)23(20-13-5-2-6-14-20)24-17-9-7-15-21(24)22-16-8-10-18-25(22)23/h1-18H/q+1 |
InChI Key |
OHRYEHMKFIDJIK-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1([N+]2=CC=CC=C2C3=CC=CC=[N+]31)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


